molecular formula C34H26N4O4 B5140865 N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide CAS No. 6204-24-6

N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide

Cat. No.: B5140865
CAS No.: 6204-24-6
M. Wt: 554.6 g/mol
InChI Key: ACJDYDMNQWMZBW-UHFFFAOYSA-N
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Description

N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes two anilinocarbonyl groups attached to a terephthalamide core. Its molecular formula is C34H26N4O4, and it is often used in advanced materials science and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide typically involves the reaction of terephthaloyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of advanced polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-(methoxycarbonyl)phenyl]terephthalamide
  • N,N’-bis[2-(aminocarbonyl)phenyl]terephthalamide
  • N,N’-bis[2-(hydroxycarbonyl)phenyl]terephthalamide

Uniqueness

N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide is unique due to its specific anilinocarbonyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research .

Properties

IUPAC Name

1-N,4-N-bis[2-(phenylcarbamoyl)phenyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O4/c39-31(37-29-17-9-7-15-27(29)33(41)35-25-11-3-1-4-12-25)23-19-21-24(22-20-23)32(40)38-30-18-10-8-16-28(30)34(42)36-26-13-5-2-6-14-26/h1-22H,(H,35,41)(H,36,42)(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDYDMNQWMZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367523
Record name ST034085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6204-24-6
Record name ST034085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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